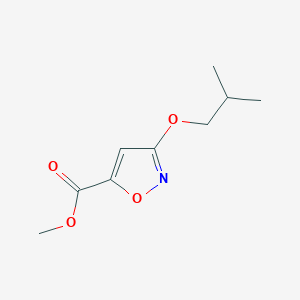

Methyl 3-isobutoxyisoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1713713-57-5 |

|---|---|

Molecular Formula |

C9H13NO4 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

methyl 3-(2-methylpropoxy)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C9H13NO4/c1-6(2)5-13-8-4-7(14-10-8)9(11)12-3/h4,6H,5H2,1-3H3 |

InChI Key |

HOHRGQJMQBFDDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=NOC(=C1)C(=O)OC |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of Methyl 3 Isobutoxyisoxazole 5 Carboxylate and Analogues

Precursor Compound Preparation and Derivatization Strategies

The assembly of methyl 3-isobutoxyisoxazole-5-carboxylate hinges on the preparation and functionalization of key precursor molecules. These steps involve the synthesis of the foundational isoxazole (B147169) carboxylic acid intermediate, followed by the introduction of the desired alkoxy and ester moieties.

Synthesis of Isoxazole Carboxylic Acid Intermediates

A fundamental precursor for the target molecule is a 3-hydroxyisoxazole-5-carboxylic acid derivative. A common and effective method for the synthesis of such intermediates is the reaction of a β-ketoester with hydroxylamine (B1172632). orgsyn.orglibretexts.org Specifically, the synthesis of methyl 3-hydroxyisoxazole-5-carboxylate can be achieved through this pathway. doi.org This intermediate serves as a versatile scaffold for further functionalization.

The reaction proceeds via the condensation of the β-ketoester with hydroxylamine, leading to the formation of the isoxazole ring. The regioselectivity of this reaction, determining the position of the substituents on the isoxazole ring, can be influenced by the reaction conditions and the nature of the substituents on the β-ketoester. orgsyn.org

Alkylation Reactions for Alkoxy Group Introduction

With the 3-hydroxyisoxazole-5-carboxylate intermediate in hand, the next critical step is the introduction of the isobutoxy group at the 3-position. This is typically achieved through an O-alkylation reaction. The hydroxyl group of the 3-hydroxyisoxazole is nucleophilic and can react with an appropriate isobutyl electrophile, such as isobutyl bromide, in the presence of a base. libretexts.org

The choice of base and solvent is crucial for the efficiency of the alkylation. Common bases used for such transformations include potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The progress of the reaction can be monitored to ensure complete conversion to the desired 3-isobutoxy derivative. It has been demonstrated that O-alkylation of 3-hydroxyisoxazoles can proceed with high regioselectivity under Mitsunobu conditions, offering a milder alternative to traditional alkylation methods. fao.org

Esterification Methods for Carboxylate Moiety Formation

The final functionalization step involves the formation of the methyl carboxylate group. If the synthesis starts with an isoxazole-5-carboxylic acid, a direct esterification reaction is required. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method. byjus.comyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product often involves using an excess of the alcohol or removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, if the synthesis begins with a different ester of the isoxazole-5-carboxylic acid, transesterification can be employed. However, direct synthesis of the methyl ester from the corresponding carboxylic acid is a more common approach. Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification. openstax.org

Established Synthetic Routes and Procedural Variations

The construction of the isoxazole ring itself is a cornerstone of the synthesis of this compound and its analogs. Two primary and well-established approaches are the Claisen condensation-based cyclization and the hydroxylamine-mediated ring formation.

Claisen Condensation-Based Cyclization Approaches

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to generate β-ketoesters, which are key precursors for isoxazole synthesis. libretexts.orgmasterorganicchemistry.com In a relevant approach, a mixed Claisen condensation between an ester and a ketone can provide a β-diketone, which can then be cyclized with hydroxylamine. openstax.org

More specifically, a crossed Claisen condensation can be employed where one of the ester partners lacks α-hydrogens, such as diethyl oxalate, to react with a ketone to form a β-ketoester. researchgate.net This strategy allows for the controlled formation of the necessary dicarbonyl precursor for subsequent cyclization. The mechanism of the Claisen condensation involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl group of the second ester. organic-chemistry.orgsigmaaldrich.comossila.com The subsequent elimination of an alkoxide group leads to the formation of the β-ketoester. organic-chemistry.org

Hydroxylamine-Mediated Isoxazole Ring Formation

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a direct and widely used method for the synthesis of isoxazoles. rsc.orgnih.gov This reaction forms the isoxazole ring in a single step through a condensation and cyclization process. The mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular attack of the oxime hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. rsc.orgresearchgate.net

The regioselectivity of the cyclization, which determines whether the 3- or 5-substituted isoxazole is formed, is a critical aspect of this method. For unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. orgsyn.org However, by carefully controlling the reaction conditions, such as pH, and by using specific substrates, a high degree of regioselectivity can often be achieved. orgsyn.org For instance, the reaction of β-ketoesters with hydroxylamine can be directed to favor the formation of either 3-hydroxyisoxazoles or isoxazolin-5-ones depending on the reaction work-up. orgsyn.org

Multi-Step Conversions from β-Keto Esters

A prevalent and versatile strategy for the synthesis of the 3-alkoxyisoxazole-5-carboxylate scaffold commences with β-keto esters. This multi-step approach typically involves the formation of a 3-hydroxyisoxazole intermediate, which is subsequently alkylated to yield the desired 3-alkoxy derivative.

A key precursor, methyl 3-hydroxyisoxazole-5-carboxylate, can be synthesized through the cyclization of a substituted β-keto ester with hydroxylamine. researchgate.net This reaction is foundational, though it presents challenges in controlling regioselectivity, as the hydroxylamine can attack either of the carbonyl groups of the β-keto ester. researchgate.net The reaction between a β-keto ester and hydroxylamine can result in the formation of either 3-hydroxyisoxazoles or the isomeric 5-isoxazolones. researchgate.netyoutube.com

The general synthetic sequence can be outlined as follows:

Reaction of a β-keto ester with hydroxylamine: Dimethyl 2-oxosuccinate (a β-keto ester) reacts with hydroxylamine (NH₂OH) to form methyl 3-hydroxyisoxazole-5-carboxylate. The careful control of reaction conditions such as pH and temperature is crucial to favor the formation of the desired 3-hydroxyisoxazole isomer. researchgate.net

Alkylation of the 3-hydroxyisoxazole intermediate: The resulting methyl 3-hydroxyisoxazole-5-carboxylate can then be alkylated to introduce the isobutoxy group. For instance, the synthesis of the analogous methyl 3-methoxyisoxazole-5-carboxylate is achieved by reacting methyl 3-hydroxyisoxazole-5-carboxylate with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govdoi.org A similar procedure, substituting methyl iodide with an appropriate isobutyl halide (e.g., isobutyl bromide), would yield the target compound, this compound.

The following table summarizes the key transformations in this multi-step synthesis.

Table 1: Key Reactions in the Synthesis of this compound from a β-Keto Ester

| Step | Reactants | Reagents | Product |

| 1 | Dimethyl 2-oxosuccinate | Hydroxylamine (NH₂OH) | Methyl 3-hydroxyisoxazole-5-carboxylate |

| 2 | Methyl 3-hydroxyisoxazole-5-carboxylate | Isobutyl bromide, Base (e.g., K₂CO₃) | This compound |

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance the efficiency, selectivity, and sustainability of isoxazole synthesis, researchers have explored advanced techniques and optimized reaction conditions.

Various catalytic systems have been developed to improve the synthesis of isoxazoles from β-keto esters and other precursors. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer advantages in terms of milder reaction conditions and reduced waste.

Metal Catalysis: Copper(I) catalysts have been effectively used in the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. organic-chemistry.orgnih.gov Ruthenium(II) catalysts have shown utility in promoting the smooth reaction between alkynes and nitrile oxides at room temperature, yielding both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high regioselectivity. beilstein-journals.org Palladium catalysts have also been employed for the intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Organocatalysis: Amine-functionalized cellulose (B213188) has been utilized as a heterogeneous catalyst for the synthesis of isoxazol-5-one derivatives from β-keto esters, hydroxylamine hydrochloride, and aldehydes in water at room temperature. mdpi.com This "green" approach simplifies product purification and catalyst recovery. mdpi.com

The choice of catalyst can significantly influence the reaction outcome, including yield and regioselectivity. For the synthesis of 3,4,5-trisubstituted isoxazoles from β-ketoesters and nitrile oxides, organocatalysts can facilitate the enolate-mediated 1,3-dipolar cycloaddition. beilstein-journals.org

The solvent and temperature play critical roles in the cycloaddition reactions that form the isoxazole ring, particularly in controlling regioselectivity and reaction rates.

Solvent Polarity: The polarity of the solvent can influence the keto-enol tautomerism of the β-keto ester starting material. nih.govchemrxiv.org In polar solvents, the keto tautomer is generally favored, which can direct the nucleophilic attack of hydroxylamine. nih.gov Water has been demonstrated as an effective and environmentally benign solvent for the synthesis of 3,4,5-trisubstituted isoxazoles, allowing the reaction to proceed rapidly at room temperature. beilstein-journals.orgchemrxiv.org

Temperature Control: In the reaction of β-keto esters with hydroxylamine, temperature control is essential for regioselectivity. researchgate.net Lower temperatures are often employed to favor the desired isomer and to control the exothermic nature of certain reaction steps. doi.org For example, in the alkylation of methyl 3-hydroxyisoxazole-5-carboxylate, the initial addition of reagents is often performed at 0°C. nih.gov

The following table highlights the influence of reaction conditions on isoxazole synthesis.

Table 2: Impact of Reaction Conditions on Isoxazole Synthesis

| Parameter | Effect | Example | Citation |

| Catalyst | Improves regioselectivity and yield; enables milder conditions. | Copper(I) for 3,5-disubstituted isoxazoles. | organic-chemistry.orgnih.gov |

| Solvent | Influences tautomeric equilibrium and reaction rate. | Water promotes rapid cycloaddition at room temperature. | beilstein-journals.orgchemrxiv.org |

| Temperature | Affects regioselectivity and reaction control. | Low temperature favors specific isomer formation in the reaction of β-keto esters with hydroxylamine. | researchgate.net |

| pH | Crucial for directing the point of attack by hydroxylamine. | Acidic conditions can favor the formation of 3,5-isoxazole esters from aryl 1,3-diketoesters. | nih.gov |

The isolation and purification of the final isoxazole ester product are critical steps to obtain a compound of high purity. Standard laboratory techniques are employed, often in a specific sequence to remove unreacted starting materials, byproducts, and catalysts.

A typical purification procedure for a synthesized isoxazole ester like methyl 3-methoxyisoxazole-5-carboxylate involves the following steps: nih.gov

Quenching and Extraction: The reaction mixture is often poured into an acidic aqueous solution to neutralize any remaining base and protonate relevant species. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate. nih.gov

Washing: The organic layer is washed sequentially with water and a saturated aqueous solution of sodium bicarbonate or sodium carbonate to remove acidic impurities and any remaining water-soluble compounds. A final wash with brine (saturated sodium chloride solution) is often performed to aid in the removal of water from the organic phase. nih.gov

Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. nih.govyoutube.com

Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. nih.gov

Purification: The crude ester is then purified, most commonly by silica (B1680970) gel column chromatography. nih.gov A solvent system such as a mixture of petroleum ether and diethyl ether is used to elute the desired compound from the column. nih.gov Alternatively, for volatile esters, distillation can be employed. youtube.com

Reaction Pathways and Mechanistic Investigations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

The formation of the isoxazole ring from a β-keto ester and hydroxylamine is a well-studied, yet complex, process. The key mechanistic challenge is controlling the regioselectivity of the initial nucleophilic attack.

The generally accepted mechanism proceeds as follows:

Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the β-keto ester. This is followed by dehydration to form an oxime intermediate. mdpi.comyoutube.com

Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. youtube.com

Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic isoxazole ring. youtube.com

The regiochemical outcome—that is, whether the 3-hydroxyisoxazole or the 5-isoxazolone is formed—depends on which of the two carbonyl groups of the β-keto ester is initially attacked by the amine group of hydroxylamine. This selectivity can be influenced by the substitution pattern of the β-keto ester and the precise pH of the reaction medium during work-up. youtube.com For instance, with 2-unsubstituted β-keto esters, the formation of isoxazolin-5-ones was historically observed, while 2-substituted analogues tended to yield 3-hydroxyisoxazoles. youtube.com However, it has been shown that both product types can be obtained from either type of keto ester by carefully controlling the pH. youtube.com

Mechanistic Studies of Functional Group Transformations on the Isoxazole Core

The isoxazole core can undergo various functional group transformations, with mechanistic studies revealing intriguing pathways. Photochemical rearrangements of isoxazoles, for instance, can lead to the formation of highly reactive ketenimines. This process, initiated by UV light, involves the homolysis of the O-N bond, forming an acyl azirine intermediate which can then rearrange. nih.govacs.org This method has been utilized to convert isoxazoles into other valuable heterocyclic structures like oxazoles and pyrazoles. nih.govacs.org

Another significant transformation is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org This base-promoted rearrangement converts isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl sphinxsai.comnih.govbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.org The success of this rearrangement is dependent on the substituents present on the arylhydrazone. beilstein-journals.org Furthermore, an unexpected isoxazole to benzisoxazole rearrangement has been reported, which can be promoted by basic conditions and subsequently lead to the formation of complex polycyclic products. acs.org

Regioselectivity and Stereoselectivity in Isoxazole Synthesis

The regioselectivity of isoxazole synthesis is a critical aspect, particularly in [3+2] cycloaddition reactions between nitrile oxides and alkynes, which is a common method for forming the isoxazole ring. rsc.orgnih.govnih.gov Generally, these reactions favor the formation of 3,5-disubstituted isoxazoles due to steric and electronic factors. mdpi.com However, the regioselectivity can be controlled to produce 3,4-disubstituted or other regioisomers by modifying the reaction conditions or the structure of the starting materials. rsc.orgnih.gov

For example, the use of vinylphosphonates bearing a leaving group can control the regioselectivity to yield either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Similarly, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride allows for the regioselective synthesis of four different series of regioisomeric isoxazoles by varying the reaction conditions and substrate structure. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) reactions also offer a pathway to specific substitution patterns, such as the 3,4-disubstituted pattern, by locking the reacting moieties in a fixed orientation. mdpi.com Stereoselectivity is also a key consideration, and methods for the stereocontrolled conversion of isoxazole compounds into Z-β-siloxyacrylonitriles have been developed. tandfonline.com

Synthetic Transformations of the Isoxazole Ring System

The isoxazole ring system serves as a versatile template for a variety of synthetic transformations, allowing for the introduction of diverse functionalities.

Modifications at the Carboxylate Position

The carboxylate group at the 5-position of the isoxazole ring, as seen in this compound, is a key site for chemical modification. For instance, isoxazole-5-carboxylates can be synthesized through methods like the DBU-facilitated ring opening of aryl-cyclopropanes in the presence of nitromethane. rsc.org The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a versatile intermediate that can be condensed with various amines to form a range of carboxamide derivatives. nih.gov Furthermore, palladium-catalyzed hydrogenation of compounds like ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate has been shown to result in a domino reaction involving deoxygenation and subsequent reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.comresearchgate.net

Table 1: Examples of Modifications at the Carboxylate Position

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H₂, Pd/C | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | mdpi.com, researchgate.net |

| 3-Substituted isoxazole-4-carboxylic acid | SOCl₂, then aromatic amine | 3-Substituted isoxazole-4-carboxamide | nih.gov |

Functionalization of the Isobutoxy Side Chain

Ring-Opening and Rearrangement Reactions of Isoxazoles

The isoxazole ring is susceptible to both ring-opening and rearrangement reactions, which can be initiated by various reagents and conditions.

Ring-Opening Reactions: Base-catalyzed ring opening of N-substituted 5-isoxazolones is a known transformation. acs.org A notable ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent like Selectfluor®. researchgate.netorganic-chemistry.orgacs.org This reaction proceeds under mild conditions and leads to the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones, which are valuable synthetic intermediates. researchgate.netorganic-chemistry.org

Rearrangement Reactions: Isoxazoles can undergo several types of rearrangements. Photochemical rearrangement can lead to the formation of ketenimines and subsequently other heterocycles. nih.govacs.org The Boulton–Katritzky rearrangement has been observed in certain isoxazole derivatives, leading to ring transformation. beilstein-journals.org A base-induced rearrangement of isoxazoles to benzisoxazoles has also been documented, providing a pathway to complex polycyclic structures. acs.org Additionally, an unexpected isoxazole-to-oxazole rearrangement can occur under basic conditions, proceeding through a proposed mechanism involving a Boulton–Katritzky type transposition followed by a Neber-like rearrangement. rsc.org

Table 2: Key Ring-Opening and Rearrangement Reactions of Isoxazoles

| Reaction Type | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|

| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyanoketones | researchgate.net, organic-chemistry.org, acs.org |

| Photochemical Rearrangement | UV light (200–330 nm) | Ketenimines, Oxazoles, Pyrazoles | nih.gov, acs.org |

| Boulton–Katritzky Rearrangement | Base (e.g., K₂CO₃) | Triazole derivatives | beilstein-journals.org |

| Isoxazole to Benzisoxazole Rearrangement | Base | Benzisoxazoles | acs.org |

| Isoxazole to Oxazole Rearrangement | Base (e.g., Cs₂CO₃) | Oxazoles | rsc.org |

Chemical Reactivity of the Isoxazole Moiety

The isoxazole moiety exhibits a range of chemical reactivities, making it a valuable synthon in organic chemistry. sphinxsai.com The N-O bond is the weakest bond in the ring and is susceptible to cleavage under various conditions, including reductive and photochemical methods. nih.govacs.orgmdpi.comresearchgate.net This cleavage is a key step in many of the ring-opening and rearrangement reactions discussed previously.

Electrophilic Aromatic Substitution Patterns on the Isoxazole Ring

The isoxazole ring is considered a π-excessive heterocycle, rendering it susceptible to electrophilic aromatic substitution (SEAr). chemicalbook.com The regioselectivity of these reactions is dictated by the nature and position of the substituents on the ring. For analogs of this compound, which possess an alkoxy group at the 3-position and a carboxylate at the 5-position, the directing effects of these groups are paramount.

The alkoxy group at C-3 is an activating, ortho-, para-directing group, while the methyl carboxylate at C-5 is a deactivating, meta-directing group. This combination of substituents would be expected to direct incoming electrophiles to the C-4 position.

A common method for the functionalization of isoxazoles is through electrophilic cyclization. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl) to yield 4-iodoisoxazoles. nih.govacs.org These 4-halo-substituted isoxazoles are versatile intermediates that can undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents at the C-4 position. nih.gov

| Electrophile | Substrate | Product | Yield | Reference |

| ICl | 2-Alkyn-1-one O-methyl oximes | 4-Iodoisoxazoles | Moderate to Excellent | nih.govacs.org |

| I2 | 2-Alkyn-1-one O-methyl oximes | 4-Iodoisoxazoles | Lower than ICl | nih.gov |

| Fluorinated Isoxazolines | Aromatics with electron-donating groups | C5-Aryl substituted isoxazolines | Good | rsc.org |

Intramolecular electrophilic aromatic substitution on isoxazoles has also been achieved, particularly at the 5-position, facilitated by electron-donating groups at the 4-position and a cationic gold(I) catalyst. researchgate.net This has led to the synthesis of various isoxazole-fused heterocycles. researchgate.net

Nucleophilic Additions and Substitutions

The isoxazole ring itself is generally resistant to nucleophilic attack due to its aromatic character. However, the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). For example, 5-nitroisoxazoles readily undergo SNAr reactions with a variety of nucleophiles, providing a route to 5-substituted isoxazoles. researchgate.netnih.gov This method is characterized by high yields, mild reaction conditions, and broad substrate scope. nih.gov Given the electron-withdrawing nature of the carboxylate group in this compound, nucleophilic attack at the C-5 position is a plausible transformation, potentially leading to amides or other derivatives through displacement of a suitable leaving group.

It has been observed that modifying curcumin (B1669340) with isoxazole and pyrazole (B372694) derivatives renders them less susceptible to nucleophilic addition. nih.gov This suggests that the isoxazole ring can be employed to protect certain functionalities from nucleophilic attack. nih.gov

| Nucleophile | Substrate | Product | Reaction Type | Reference |

| Various Nucleophiles | 5-Nitroisoxazoles | 5-Substituted Isoxazoles | SNAr | researchgate.netnih.gov |

| Lithiated Alkyl Nitriles | (α)-Chlorooximes | 4-Alkyl-5-aminoisoxazoles | Nucleophilic Addition | organic-chemistry.org |

Cycloaddition Chemistry Involving the Isoxazole Nucleus

The most prevalent synthetic route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. mdpi.comtandfonline.comrsc.org This powerful and versatile method allows for the construction of a wide array of substituted isoxazoles and isoxazolines with high regioselectivity. mdpi.comrsc.org For the synthesis of this compound, a potential pathway would involve the cycloaddition of isobutoxycarbonitrile oxide with methyl propiolate.

The generation of the nitrile oxide intermediate can be achieved in situ from the corresponding aldoxime using various oxidizing agents, such as hypervalent iodine reagents or under mechanochemical conditions. tandfonline.comrsc.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Nitrile Oxides | Alkynes | 3,5-Disubstituted Isoxazoles | Hypervalent Iodine | rsc.org |

| Nitrile Oxides | Alkenes/Alkynes | Isoxazolines/Isoxazoles | Ball-milling, NaCl, Oxone, Na2CO3 | tandfonline.com |

| Isoxazoles | 2-Alkynylbenzaldehydes | α-Carbonylnaphthalene Derivatives | Cu(OAc)2 | acs.org |

Furthermore, isoxazoles themselves can participate in cycloaddition reactions. For instance, copper(II)-catalyzed [4+2] cycloadditions between substituted isoxazoles and Cu-benzopyryliums have been reported, where the isoxazole acts as a 2π-donor. acs.org In these reactions, 3,5-disubstituted isoxazoles react via their C(3,4)-carbons. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, provide a microscopic view of molecular orbitals and properties.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and reactivity of isoxazole (B147169) derivatives. Studies on related compounds demonstrate the utility of DFT in elucidating reaction mechanisms and conformational preferences. For instance, DFT calculations, specifically using the PBE0 hybrid functional, have been successfully employed to reproduce and analyze the conformational behavior of substituted cyclic compounds. This approach can be extended to Methyl 3-isobutoxyisoxazole-5-carboxylate to investigate the influence of the isobutoxy and carboxylate groups on the geometry and electronic distribution of the isoxazole ring.

Furthermore, DFT has been instrumental in understanding the isomerization of isoxazole derivatives. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylic esters has been rationalized using DFT calculations, which detailed the reaction mechanism and the influence of substituents. Such studies highlight how DFT can predict the reactivity of the isoxazole core in this compound, identifying sites susceptible to nucleophilic or electrophilic attack.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, which are based on first principles without empirical parameters, can offer highly accurate data for smaller systems, forming a benchmark for other methods.

Semi-empirical methods, which incorporate some experimental data to simplify calculations, are useful for larger molecules and for obtaining qualitative insights. For example, the semi-empirical method AM1 has been used for the geometry optimization and estimation of descriptor values in studies of 5-substituted 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-one derivatives. nih.gov These descriptors are crucial for understanding the molecule's potential biological activity and physical properties. For this compound, semi-empirical methods could be employed for rapid conformational screening of the flexible isobutoxy group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

In isoxazole derivatives, the distribution of the HOMO and LUMO across the heterocyclic ring and its substituents dictates their role in chemical reactions. FMO analysis can predict the regioselectivity of cycloaddition reactions, a common reactivity pattern for isoxazoles. For this compound, the HOMO is expected to have significant contributions from the electron-rich oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the isobutoxy group. The LUMO is likely to be distributed over the carboxylate group and the C=N bond of the isoxazole ring, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net

| Computational Method | Application to Isoxazole Derivatives | Potential Insights for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, conformational analysis. | Prediction of reactivity, stable conformations, electronic properties. |

| Ab Initio Methods | High-accuracy benchmark calculations for smaller systems. | Accurate geometric and electronic parameters. |

| Semi-Empirical Methods | Geometry optimization, estimation of molecular descriptors for large molecules. | Rapid conformational analysis, prediction of physical properties. |

| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and regioselectivity in reactions. | Identification of reactive sites, understanding of nucleophilic/electrophilic character. |

Molecular Dynamics and Simulation Studies

While quantum mechanics focuses on the electronic scale, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

Conformational Analysis and Tautomerism

The conformational flexibility of a molecule can significantly impact its physical properties and biological activity. For this compound, the primary source of conformational freedom is the isobutoxy group. Conformational analysis of similar heterocyclic systems reveals the energetic preferences for different spatial arrangements of substituents. nih.govnih.govrsc.org The study of N-alkyldihydro-1,3,5-dithiazines, for instance, shows how low-temperature NMR and computational methods can determine the predominant conformations and the energy barriers for ring inversion. rsc.org A similar approach for this compound would involve rotating the bonds of the isobutoxy chain to identify low-energy conformers.

Tautomerism, the interconversion of structural isomers, is also a possibility for isoxazole derivatives, particularly through ring-chain tautomerism or isomerization under certain conditions. Studies on the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles have shown the formation of transient 2H-azirines, which can then rearrange. While significant tautomerism is not expected for the ground state of this compound under normal conditions, computational studies can explore the energy barriers to potential isomeric forms.

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules pack in the solid state is governed by a complex interplay of intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to be important. The isoxazole ring can participate in π-π stacking interactions with neighboring rings. The oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen atoms of the ester and ether functionalities, can act as hydrogen bond acceptors.

| Interaction Type | Potential Role in this compound |

| π-π Stacking | Interactions between the isoxazole rings of adjacent molecules. |

| Hydrogen Bonding | The isoxazole N and O atoms, and the ester and ether O atoms acting as acceptors for C-H···O and C-H···N bonds. |

| van der Waals Forces | Dispersion interactions, particularly involving the isobutyl group, contributing to crystal packing. |

Solvent Effects on Molecular Structure and Reactivity

The influence of solvents on the molecular geometry and reactivity of organic compounds is a critical aspect of chemical processes. While no specific studies on the solvent effects on this compound were found, research on similar heterocyclic compounds demonstrates the importance of the solvent environment. For instance, computational methods such as explicit solvent conformation searches using replica exchange molecular dynamics (REMD) can be employed to understand how solvents influence the conformational preferences of molecules. nih.gov These methods have shown that the preferred conformations of drug-like molecules can differ significantly between the gas phase, implicit solvent models, and explicit solvent environments. nih.gov

For a molecule like this compound, the polarity of the solvent would be expected to influence the orientation of the isobutoxy and carboxylate groups, potentially affecting its intermolecular interactions and, consequently, its reactivity in different media. For example, in the synthesis of 3,4,5-trisubstituted isoxazoles, the polarity of the solvent has been observed to be a key factor in determining the reaction outcome, with polar solvents favoring the formation of the isoxazole ring. colab.ws

Table 1: Hypothetical Solvent Effects on the Dipole Moment of this compound (Illustrative)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| n-Hexane | 1.88 | Value |

| Dichloromethane | 8.93 | Value |

| Methanol (B129727) | 32.7 | Value |

| Water | 80.1 | Value |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound are not available.

Computational Approaches for Reaction Mechanism Prediction

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation of isoxazole rings. The most common synthetic route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netrsc.orgnih.gov Density Functional Theory (DFT) is a widely used computational method to study these reaction mechanisms. uchile.clresearchgate.netnih.gov

Transition State Characterization and Energy Barrier Calculations

Understanding the transition state (TS) of a reaction is crucial for predicting its rate and feasibility. Computational methods allow for the location and characterization of transition state structures and the calculation of the associated energy barriers. For the 1,3-dipolar cycloaddition reactions that form isoxazoles, DFT calculations can be used to determine the activation energies for the formation of different regioisomers. uchile.cl These calculations help in understanding why one product is formed preferentially over another. For instance, in the cycloaddition of azides with guanidine, DFT calculations have been used to model the formation of different tetrazole intermediates and their rearrangements, revealing high energy barriers for the uncatalyzed reaction. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping provides a detailed picture of the energy landscape of a chemical reaction, from reactants to products, passing through the transition state. This mapping helps in visualizing the entire reaction pathway. For cycloaddition reactions, the reaction coordinate often involves the simultaneous formation of two new chemical bonds. Theoretical studies on 1,3-dipolar cycloadditions have analyzed the reaction coordinate to understand the degree of synchronicity of bond formation. uchile.cl This analysis can reveal whether the two new bonds are formed at the same rate or if one forms ahead of the other, providing deeper insight into the reaction mechanism.

Prediction of Reaction Outcomes and Selectivity

A key application of computational chemistry is the prediction of reaction outcomes and, particularly, selectivity (chemo-, regio-, and stereoselectivity). In the context of isoxazole synthesis, computational models can predict which regioisomer will be the major product in a 1,3-dipolar cycloaddition. DFT-based reactivity indices, such as global and local electrophilicity and nucleophilicity, are powerful tools for predicting the regioselectivity in these reactions. uchile.clresearchgate.net For example, theoretical analyses have shown that for asynchronous cycloadditions, the regioselectivity is consistently explained by the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reacting species. uchile.cl This approach could be applied to predict the outcome of the reaction between an appropriate nitrile oxide and an isobutoxy-substituted alkyne to form this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic molecules. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of Methyl 3-isobutoxyisoxazole-5-carboxylate would provide critical information about the electronic environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the isobutoxy group would be expected to show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the oxygen atom. The methyl ester group would exhibit a characteristic singlet. The single proton on the isoxazole (B147169) ring would also appear as a singlet, with its chemical shift indicating the electronic nature of the heterocyclic ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester and the carbons of the isoxazole ring would resonate at characteristic downfield shifts. The carbons of the isobutoxy group would appear in the upfield region of the spectrum.

A detailed analysis of the chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra is indispensable for confirming the precise connectivity of the atoms in this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | d | 6H | -CH(CH ₃)₂ |

| Value | m | 1H | -CH (CH₃)₂ |

| Value | d | 2H | -O-CH ₂-CH(CH₃)₂ |

| Value | s | 3H | -COOCH ₃ |

| Value | s | 1H | Isoxazole C4-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Value | -CH(C H₃)₂ |

| Value | -C H(CH₃)₂ |

| Value | -O-C H₂-CH(CH₃)₂ |

| Value | -COOC H₃ |

| Value | Isoxazole C 4 |

| Value | Isoxazole C 5 |

| Value | C =O |

| Value | Isoxazole C 3 |

Note: The values in the tables are hypothetical and serve as an illustration of the expected data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structural assignment and to probe the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity within the isobutoxy group by showing correlations between the methine proton and both the methyl and methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for establishing the connectivity between the isobutoxy group and the isoxazole ring (correlation from the -OCH₂- protons to the C3 carbon of the isoxazole) and between the methyl ester group and the ring (correlation from the -OCH₃ protons to the carbonyl carbon and the C5 carbon of the isoxazole).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While not critical for the constitutional analysis of this flexible molecule, NOESY could reveal preferred conformations in solution.

Nitrogen (¹⁵N) NMR for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H and ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom within the isoxazole ring. The chemical shift of the ¹⁵N signal would be characteristic of the isoxazole heterocycle and would be sensitive to substituent effects, thus confirming the nature of the heterocyclic core.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. The resulting data would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the planar geometry of the isoxazole ring and the conformation of the flexible isobutoxy and methyl ester substituents in the solid state. The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in the table are hypothetical and serve as an illustration of the expected data.

Crystal Packing and Supramolecular Assembly Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The analysis of the crystal packing of this compound would involve identifying and characterizing any significant intermolecular interactions, such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial as they influence the physical properties of the solid material, including its melting point, solubility, and stability. The study of the supramolecular assembly provides insights into how molecular recognition and self-assembly processes are directed by the chemical functionalities present in the molecule.

Other Spectroscopic Techniques

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C=N (Isoxazole ring) | 1590-1650 |

| C-O (Ester and Ether) | 1000-1300 |

| C-H (Alkyl) | 2850-3000 |

This table is interactive. Click on a functional group to highlight its expected region in a representative IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be characterized by absorption maxima (λmax) corresponding to π → π* and n → π* transitions associated with the isoxazole ring and the carbonyl group of the ester. The solvent used for the analysis can influence the position of these absorption bands.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-280 |

| n → π | > 280 |

This table is interactive. Hover over a transition to see the corresponding molecular orbitals involved.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₉H₁₃NO₄), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. This precise mass is a critical piece of data for confirming the identity of the synthesized compound.

| Ion | Calculated Exact Mass |

| [C₉H₁₃NO₄]⁺ | 199.0845 |

| [C₉H₁₄NO₄]⁺ ([M+H]⁺) | 200.0923 |

This table is interactive. Click on an ion to see its isotopic pattern.

Applications in Organic Synthesis and Materials Science

Role as a Heterocyclic Building Block

The isoxazole (B147169) ring is a prominent scaffold in many biologically active compounds and functional materials. researchgate.net As a substituted isoxazole, methyl 3-isobutoxyisoxazole-5-carboxylate serves as a valuable starting material for the synthesis of more elaborate molecular architectures.

Precursor for Complex Organic Molecules

The chemical properties of isoxazole derivatives make them useful as versatile building blocks in organic synthesis. researchgate.net They are key components in the synthesis of various complex molecules that exhibit a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, and antibacterial properties. researchgate.net The isoxazole motif is a crucial scaffold for developing new active molecules. researchgate.net

Intermediate in the Synthesis of Diverse Chemical Structures

Substituted isoxazoles are valuable intermediates for creating more complex chemical structures. researchgate.netresearchgate.net For instance, related isoxazole compounds can undergo transformations at different positions of the heterocyclic ring. A common strategy involves the synthesis of trisubstituted isoxazoles through the electrophilic cyclization of O-methyl alkynyl oxime ethers, followed by a palladium-catalyzed coupling reaction of the resulting 4-haloisoxazole. researchgate.net This highlights the potential of this compound to serve as an intermediate, where the isoxazole ring can be further functionalized to build a variety of new heterocyclic compounds. researchgate.net

Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are of great interest in medicinal chemistry due to their diverse physiological activities. nih.gov Heterocyclic compounds containing a bridgehead nitrogen atom, such as imidazothiazoles, are particularly noteworthy. nih.gov The isoxazole ring system can serve as a foundational component for constructing such fused bicyclic and polycyclic frameworks. Methodologies for creating fused systems often involve the strategic functionalization of the initial heterocyclic ring followed by cyclization reactions.

Synthetic Methodologies Utilizing this compound

The chemical utility of this compound is demonstrated through its participation in various synthetic transformations, which allow for the introduction of diverse substituents and the creation of new molecular entities.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at the Isoxazole Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in organic synthesis. wikipedia.org The Suzuki-Miyaura and Sonogashira reactions are particularly prominent. wikipedia.orgsnnu.edu.cn

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide or triflate. It is widely used due to its mild reaction conditions and tolerance of various functional groups. nih.gov For isoxazole systems, the Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been shown to be an efficient method for producing trisubstituted isoxazoles. researchgate.net The use of a bulky phosphine (B1218219) ligand is crucial for the success of this transformation. researchgate.net This methodology could be applied to a halogenated derivative of this compound to introduce aryl or other substituents at the isoxazole core.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically performed under mild, basic conditions. wikipedia.org It has been employed in the synthesis of complex molecules due to its reliability. wikipedia.org Halogenated isoxazoles can be used as substrates in Sonogashira reactions to introduce alkynyl groups, further expanding the molecular diversity accessible from the isoxazole scaffold. researchgate.net

Table 1: Overview of Cross-Coupling Reactions on Isoxazole Scaffolds

| Reaction | Description | Key Reagents | Potential Application for this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organic halide/triflate. | Palladium catalyst, base, organoboron reagent. | Coupling of a bromo- or iodo-substituted derivative with arylboronic acids to form arylisoxazoles. researchgate.netresearchgate.net |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. wikipedia.org | Palladium catalyst, copper(I) co-catalyst, base, terminal alkyne. wikipedia.orgorganic-chemistry.org | Coupling of a bromo- or iodo-substituted derivative with terminal alkynes to introduce alkynyl functionalities. researchgate.net |

Derivatization via the Ester and Isobutoxy Functionalities

The ester and isobutoxy groups on this compound provide additional sites for chemical modification, enhancing its utility as a synthetic building block.

Ester Group Derivatization: The methyl ester at the C5 position can be readily transformed into other functional groups. For example, saponification with a base like lithium hydroxide (B78521) can convert the ester into a carboxylic acid. nih.gov This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents like HOBt/EDC to form a diverse range of amides. nih.gov This approach is valuable for building larger molecules and for structure-activity relationship studies in medicinal chemistry.

Isobutoxy Group Derivatization: The isobutoxy group at the C3 position is generally more stable than the ester. However, in related syntheses, alkoxy groups are often introduced by reacting a hydroxyisoxazole precursor with an alkyl halide in the presence of a base. nih.gov For instance, methyl 3-hydroxyisoxazole-5-carboxylate can be alkylated with reagents like dimethyl sulfate (B86663) or methyl iodide using a base such as potassium carbonate in a solvent like DMF. nih.govdoi.org This suggests that the isobutoxy group is synthetically installed from a corresponding 3-hydroxyisoxazole precursor.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Methyl Ester | Saponification | LiOH (aq) | Carboxylic Acid nih.gov |

| Methyl Ester | Amidation (via carboxylic acid) | Amine, HOBt/EDC | Amide nih.gov |

| 3-Hydroxy Precursor | O-Alkylation | Isobutyl halide, K₂CO₃, DMF | Isobutoxy Group nih.gov |

Exploration in Advanced Materials Development

The inherent properties of the isoxazole ring, such as its aromaticity and ability to participate in various intermolecular interactions, make it a candidate for inclusion in novel materials. The broader family of isoxazoles has been investigated for various material science applications. nih.gov

Photochromic materials exhibit a reversible change in color upon exposure to light. This property is rooted in the light-induced isomerization or rearrangement of molecular structures. While isoxazole derivatives have been generally cited for their potential in photochromic components, there is currently no specific research available that details the evaluation or application of this compound for this purpose. nih.gov The specific influence of the isobutoxy and methyl carboxylate substituents on the photochromic behavior of an isoxazole core has yet to be reported in scientific literature.

Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. Their unique ability to be manipulated by electric fields makes them crucial for display technologies. Similarly, optoelectronic materials interact with or produce light. The general class of isoxazoles has been explored for these applications. nih.gov However, a detailed search of research databases indicates that this compound has not been specifically investigated or reported for its liquid crystalline or optoelectronic properties.

The development of new materials for energy storage and conversion is a critical area of research. This includes organic solar cells and high-energy materials. Although isoxazole-containing compounds have been mentioned in the context of solar cells and high-energy materials, there is no available literature that specifically implicates this compound in the development of such energy materials. nih.gov Its potential contribution to this field remains unexplored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-isobutoxyisoxazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes or esterification of preformed isoxazole carboxylic acids. For example, 3-isobutoxy substituents can be introduced via nucleophilic substitution using isobutanol under reflux in solvents like acetonitrile or ethanol. Reaction optimization includes controlling temperature (70–90°C), solvent polarity, and stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of isoxazole intermediate to isobutyl bromide). Monitoring via TLC (silica gel, hexane/ethyl acetate eluent) ensures completion .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs a combination of:

- NMR : and NMR to confirm substitution patterns (e.g., isobutoxy protons at δ 3.5–4.0 ppm, ester carbonyl at δ 165–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation of aerosols. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software ( ) reveals bond angles, torsion angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R < 0.05 provide precise electron density maps. ORTEP-3 ( ) visualizes thermal ellipsoids to assess conformational flexibility .

Q. What strategies can elucidate the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the isobutoxy group with methoxy, ethoxy, or halogens (e.g., bromine) to evaluate pharmacological changes.

- Enzyme Assays : Test inhibitory effects on COX-2 or kinases using fluorescence polarization (IC determination).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., PDB: 1CX2). SAR data should be cross-validated with cytotoxicity assays (MTT/PrestoBlue) on cell lines .

Q. How do solvent and temperature influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Suzuki-Miyaura couplings, while Pd(PPh) (5 mol%) and KCO (2 eq) at 80–100°C optimize aryl boronic acid cross-couplings. Kinetic studies (monitored via NMR) show reaction completion within 12–24 hours. Solvent-free microwave-assisted methods (100 W, 120°C) reduce side products .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use SwissADME or QikProp to calculate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition. Molecular dynamics (GROMACS) simulations assess membrane permeability (e.g., blood-brain barrier penetration). ADMET predictions should align with experimental Caco-2 cell permeability assays .

Data Contradictions & Resolution

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Variability often arises from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.